

synonyms for cyclopropanecarboxylic acid anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyclopropanecarboxylic acid anhydride

Cat. No.: B1581063

[Get Quote](#)

An In-Depth Technical Guide to Cyclopropanecarboxylic Anhydride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist Introduction: Defining a Versatile Reagent

Cyclopropanecarboxylic anhydride, a key reagent in modern organic synthesis, is a molecule valued for its unique combination of reactivity and the structural motifs it imparts. While formally known by its IUPAC name, cyclopropanecarbonyl cyclopropanecarboxylate, it is referenced across scientific literature and commercial catalogs by a variety of synonyms.^{[1][2][3][4][5][6]} This guide provides an in-depth exploration of its properties, synthesis, and critical applications, particularly within the pharmaceutical and agrochemical sectors, offering field-proven insights for researchers and development scientists. The inherent strain of the cyclopropyl ring provides unique electronic properties that can confer enhanced metabolic stability and desirable conformational constraints when incorporated into bioactive molecules.^[7]

This molecule is a colorless liquid at room temperature and is utilized as a potent acylating agent for the introduction of the cyclopropylcarbonyl group into various substrates.^{[2][8]} Its utility stems from being more reactive than its corresponding carboxylic acid but generally less corrosive and aggressive than the analogous acid chloride, offering a balanced profile for many synthetic applications.^{[9][10]}

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its effective and safe use in a laboratory setting. The following tables summarize the essential identifiers and physicochemical data for cyclopropanecarboxylic anhydride.

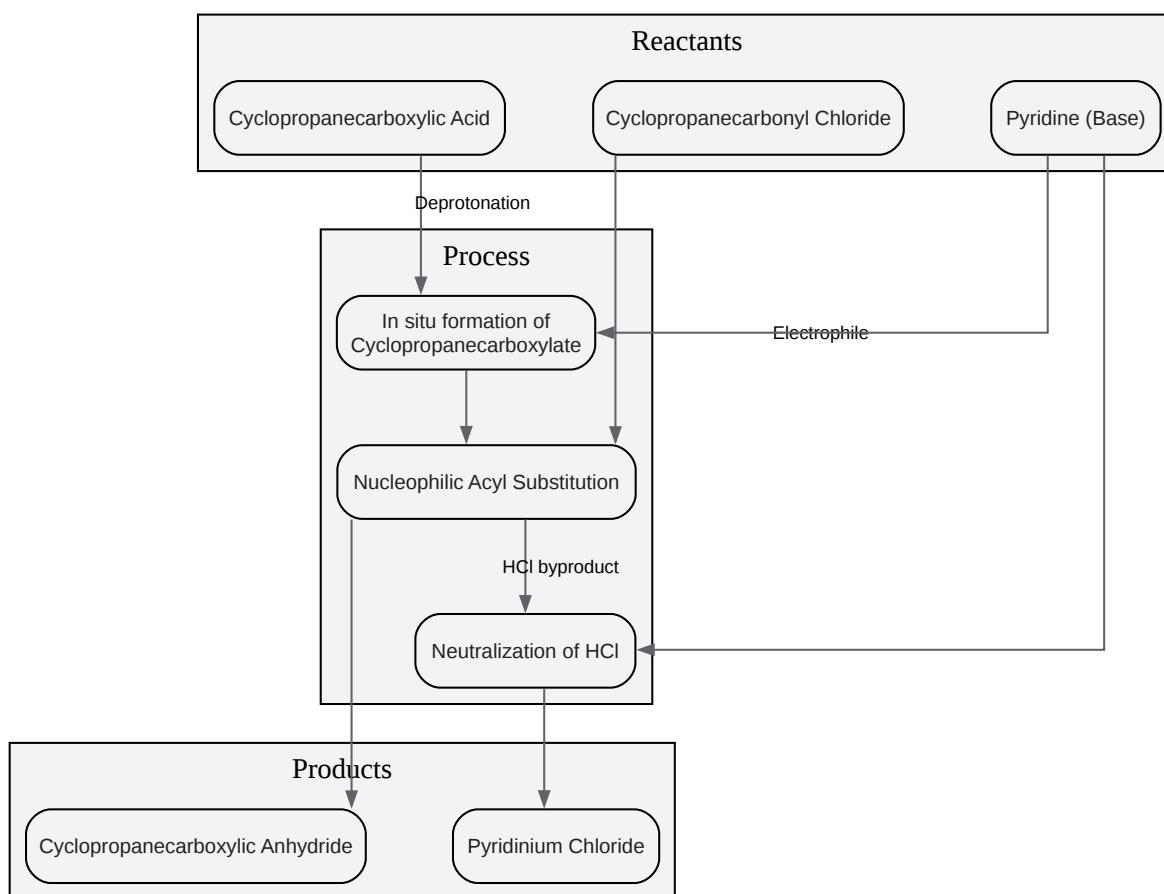
Table 1: Chemical Identifiers

Identifier	Value
Primary Name	Cyclopropanecarboxylic Anhydride
IUPAC Name	cyclopropanecarbonyl cyclopropanecarboxylate[1][3]
Synonyms	Cyclopropanecarboxylic acid anhydride, cyclopropanecarboxylic anhydride, NSC 167610, cyclopropylcarboxylic acid anhydride, CPC-acid anhydride, Bis(cyclopropanecarboxylic acid)anhydride[2][3] [4][5][6][11]
CAS Number	33993-24-7[1][11][12]
Molecular Formula	C ₈ H ₁₀ O ₃ [1][11][12]
Molecular Weight	154.16 g/mol [1][11][12]
PubChem CID	297009[1][2][11]
InChIKey	LZEPOJMTQYNFTR-UHFFFAOYSA-N[1][3]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[2] [13]
Boiling Point	~253.6 °C at 760 mmHg (Predicted)	[11]
	[12]	
232 °C at 752 Torr	[5] [6]	
Density	1.1132 - 1.354 g/cm ³	[2] [5] [6]
Refractive Index	1.554	[2]
Flash Point	113.7 °C	[2]
Solubility	Reacts with water	[14]

Table 3: Spectroscopic Data


Spectroscopy	Characteristic Peaks	Source
Infrared (IR)	1808 cm ⁻¹ (5.53μ), 1742 cm ⁻¹ (5.74μ) (Anhydride C=O stretches)	[12]
General Range: 1850-1800 cm ⁻¹ and 1790-1740 cm ⁻¹	[15]	

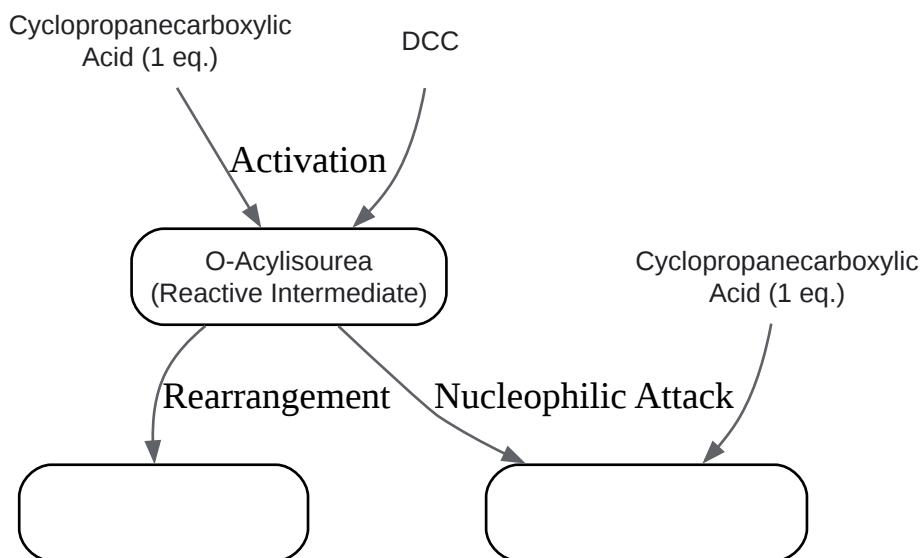
Synthesis of Cyclopropanecarboxylic Anhydride: Protocols and Mechanisms

The synthesis of cyclopropanecarboxylic anhydride is most commonly achieved through two primary routes: the reaction of an acid chloride with a carboxylate salt or the direct dehydration of the carboxylic acid using a coupling agent.

Method 1: From Cyclopropanecarbonyl Chloride and Cyclopropanecarboxylic Acid

This is a classic and reliable method for preparing symmetrical anhydrides.[16][17] The underlying principle is the nucleophilic acyl substitution where the carboxylate anion attacks the highly electrophilic carbonyl carbon of the acid chloride. The presence of a non-nucleophilic base, such as pyridine, is crucial. It serves to deprotonate the starting carboxylic acid, forming the nucleophilic carboxylate in situ, and also to neutralize the HCl byproduct, driving the reaction to completion.

[Click to download full resolution via product page](#)


Caption: Synthesis of Cyclopropanecarboxylic Anhydride from Acid Chloride.

Detailed Experimental Protocol (Method 1)

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropanecarboxylic acid (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.
- Base Addition: Add dry pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Acid Chloride Addition: Add cyclopropanecarbonyl chloride (1.0 equivalent), dissolved in the same dry solvent, dropwise from the dropping funnel to the stirred mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (pyridinium chloride) will be observed.
- Workup: Filter the reaction mixture to remove the pyridinium chloride precipitate. Wash the filtrate sequentially with cold 5% HCl solution, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation to yield pure cyclopropanecarboxylic anhydride (boiling point: 95-100 °C at 6 torr).[\[12\]](#)

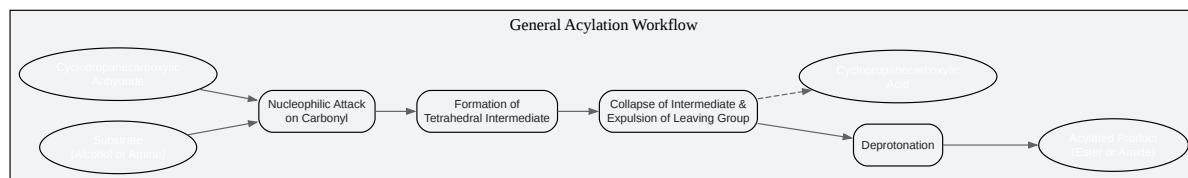
Method 2: Dehydration using a Carbodiimide Reagent

Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents used to form amides, esters, and anhydrides directly from carboxylic acids.[\[13\]](#)[\[18\]](#)[\[19\]](#) The reaction proceeds through a highly reactive O-acylisourea intermediate.[\[18\]](#) This intermediate is then attacked by a second molecule of the carboxylic acid to form the anhydride and the insoluble dicyclohexylurea (DCU) byproduct. The formation of the insoluble DCU is a key driving force for this reaction.[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: Anhydride formation via DCC-mediated dehydration.

Detailed Experimental Protocol (Method 2)


- Preparation: Dissolve cyclopropanecarboxylic acid (2.0 equivalents) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
- Reagent Addition: Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in the same solvent dropwise.
- Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Workup: Once the reaction is complete (monitored by TLC or GC), cool the mixture again to 0 °C to maximize precipitation of DCU.
- Isolation: Filter the mixture through a pad of Celite to remove the insoluble DCU.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude anhydride can often be used directly or further purified by vacuum distillation if necessary.

Key Reactions and Mechanistic Insights

Cyclopropanecarboxylic anhydride is primarily used as an acylating agent. Its reactions are governed by the nucleophilic acyl substitution mechanism, which is common to carboxylic acid derivatives.[16] The carboxylate group serves as a good leaving group, more stable than the hydroxide of a carboxylic acid, thus rendering the anhydride more reactive.[10]

Acylation of Alcohols and Amines (Ester and Amide Formation)

The reaction with alcohols (alcoholysis) or amines (aminolysis) is a cornerstone of its utility. A nucleophile (e.g., an alcohol's oxygen or an amine's nitrogen) attacks one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling the cyclopropanecarboxylate anion as a leaving group. A final deprotonation step, often facilitated by a mild base like pyridine or excess amine, yields the final ester or amide product.[16][17][21]

[Click to download full resolution via product page](#)

Caption: Mechanism of Nucleophilic Acyl Substitution.

Applications in Drug Development and Agrochemicals

The cyclopropyl moiety is a desirable structural feature in medicinal chemistry. It is often used as a stable, conformationally restricted bioisostere for other groups, like a vinyl or phenyl ring.

Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.^[7]

Prodrug Synthesis for Enhanced Stability

A significant application lies in the synthesis of prodrugs. Esters of cyclopropanecarboxylic acid have been shown to possess substantially increased stability against both acid- and base-catalyzed hydrolysis compared to esters of less sterically hindered acids.^[22] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.^[22]

For example, a cyclopropane analogue of the antiviral drug valacyclovir demonstrated a half-life of over 300 hours at pH 6, whereas valacyclovir's half-life was approximately 70 hours under the same conditions.^[22] This makes cyclopropanecarboxylic anhydride an attractive reagent for creating more stable ester prodrugs of therapeutic agents, potentially leading to improved shelf-life and oral bioavailability.

Synthesis of Bioactive Molecules

Cyclopropanecarboxylic anhydride and its parent acid are used as building blocks in the synthesis of a wide range of bioactive compounds.

- **Antiviral Agents:** While some direct ester derivatives of nucleoside analogues like N4-hydroxycytidine have shown limited activity, the cyclopropyl motif is present in many other antiviral candidates.^[23] The anhydride serves as an efficient tool for coupling this motif during synthetic campaigns.
- **Agrochemicals:** Numerous patents describe the use of cyclopropanecarboxylic acid derivatives in the preparation of pyrethroid insecticides.^{[1][13]} The anhydride can be a key intermediate for creating the ester linkage central to the activity of these compounds.
- **Peptide Synthesis:** The related acid can be used in peptide synthesis, where coupling agents like DCC are employed to form the amide bonds.^{[2][24][25]} The anhydride itself could be used for N-terminal acylation.

Safety, Handling, and Storage

As a reactive chemical reagent, proper handling of cyclopropanecarboxylic anhydride is imperative for laboratory safety.

- Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. [1] It can cause skin irritation and serious eye damage or irritation.[1][4][9]
- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4] [9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] Avoid all personal contact and inhalation of vapors.[9]
- Storage: Cyclopropanecarboxylic anhydride is moisture-sensitive.[4][14] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4][26]
- Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[9] Avoid contact with water.

Conclusion

Cyclopropanecarboxylic anhydride is a versatile and valuable reagent for researchers in organic synthesis and drug development. Its various synonyms all point to a molecule capable of efficiently introducing the synthetically important cyclopropylcarbonyl group. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables scientists to leverage its unique properties for the creation of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced stability and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KR840000249B1 - Preparation of cyclopropan-carboxylates - Google Patents [patents.google.com]

- 2. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 3. Cyclopropanecarboxylic acid anhydride | C8H10O3 | CID 297009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. US4358459A - Cyclopropane carboxylic acid and process for their production and use - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [synonyms for cyclopropanecarboxylic acid anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581063#synonyms-for-cyclopropanecarboxylic-acid-anhydride\]](https://www.benchchem.com/product/b1581063#synonyms-for-cyclopropanecarboxylic-acid-anhydride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com